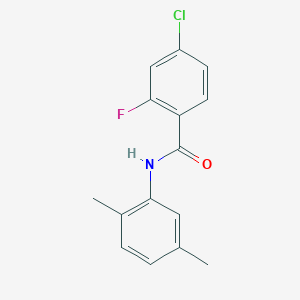![molecular formula C17H11ClO3S B5768324 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one](/img/structure/B5768324.png)
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one, also known as CTC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways involved in the pathogenesis of diseases. For instance, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, which is a neurotransmitter implicated in Alzheimer's disease. Moreover, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in animal models of inflammation. Moreover, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been reported to improve glucose homeostasis and insulin sensitivity in animal models of diabetes. Additionally, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been shown to reduce the levels of oxidative stress markers, such as malondialdehyde and reactive oxygen species, in animal models of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is its high potency and selectivity towards its target enzymes and signaling pathways. Moreover, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has good solubility and stability, which makes it suitable for various in vitro and in vivo experiments. However, one of the limitations of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one is its low bioavailability, which may limit its therapeutic efficacy in vivo. Additionally, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one may exhibit off-target effects, which may interfere with the interpretation of the experimental results.
Direcciones Futuras
There are several future directions for the research on 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one. One of the potential directions is to optimize the synthesis method to improve the yield and purity of the final product. Moreover, future studies may focus on elucidating the exact mechanism of action of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one and identifying its molecular targets. Additionally, further studies are needed to evaluate the pharmacokinetic and pharmacodynamic properties of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one in vivo. Furthermore, future studies may explore the potential of 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one as a lead compound for the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one can be synthesized via a multi-step process that involves the reaction between 4-chlorothiophenol and ethyl acetoacetate, followed by cyclization and acetylation. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antifungal properties. In addition, 3-{[(4-chlorophenyl)thio]acetyl}-2H-chromen-2-one has shown promising results in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disorders.
Propiedades
IUPAC Name |
3-[2-(4-chlorophenyl)sulfanylacetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3S/c18-12-5-7-13(8-6-12)22-10-15(19)14-9-11-3-1-2-4-16(11)21-17(14)20/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMPQUPYEGNCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(4-chlorophenyl)sulfanyl]acetyl}-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5768250.png)
![N-(tert-butyl)-2-[3-(2-furoyl)-1H-indol-1-yl]acetamide](/img/structure/B5768264.png)

![{4-[3-(aminomethyl)-1-adamantyl]phenyl}amine hydrochloride](/img/structure/B5768281.png)
![N-{[(4-bromophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B5768291.png)
![methyl 2-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5768296.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]nicotinamide](/img/structure/B5768297.png)
![3-[(2-hydroxybenzoyl)amino]-1-benzofuran-2-carboxamide](/img/structure/B5768313.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B5768321.png)
![4-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B5768323.png)
![2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)aniline](/img/structure/B5768327.png)
![2-(2-chlorophenyl)-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5768335.png)

